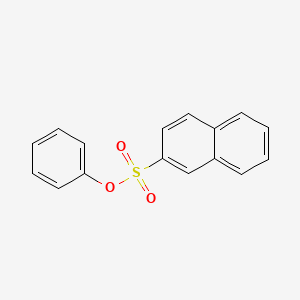

苯基萘-2-磺酸盐

描述

Phenyl naphthalene-2-sulfonate is a compound that is derived from naphthalene-2-sulfonic acid . It is a colorless, water-soluble solid .

Synthesis Analysis

Phenyl naphthalene-2-sulfonate can be synthesized as a result of the reactions of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde . The newly synthesized compound was characterized using IR, 1H and 13C NMR spectroscopy .Molecular Structure Analysis

The molecular structure of Phenyl naphthalene-2-sulfonate has been analyzed using various techniques . Theoretical investigations of the thione–thiol tautomerism of the molecule were performed .Chemical Reactions Analysis

Phenyl naphthalene-2-sulfonate can undergo various chemical reactions . For instance, it can participate in SN2 reactions .Physical And Chemical Properties Analysis

Phenyl naphthalene-2-sulfonate has a molecular weight of 284.34 . More detailed physical and chemical properties are not explicitly mentioned in the available literature .科学研究应用

Environmental Science: Tracer for Fluid-Fluid Interfacial Area

Phenyl naphthalene-2-sulfonate is used as a kinetic interface-sensitive (KIS) tracer to measure the mobile fluid-fluid interfacial area in environmental studies. This application is crucial for understanding the dynamics of non-aqueous phase liquids (NAPLs) in groundwater, which can help in the remediation of contaminated sites .

Polymer Science: Synthesis of Aromatic Polysulfones

In polymer science, this compound is integral to the synthesis of aromatic polysulfones. These high-performance polymers are known for their thermal resistance and strength over a wide range of temperatures, making them suitable for use in engineering, electronics, aviation, and more .

Organic Chemistry: Building Block for Organosulfur Compounds

Phenyl naphthalene-2-sulfonate serves as a building block in organic chemistry for synthesizing various organosulfur compounds. These compounds have diverse applications, including pharmaceuticals, agrochemicals, and materials science .

Microbiology: Identifying Redox Mediators

In microbiology, the compound is used to identify quinoide redox mediators during the degradation of naphthalene-2-sulfonate by bacteria. This process is significant for bioremediation and understanding microbial pathways .

作用机制

Target of Action

It’s known that sulfonated compounds often interact with proteins and other biological molecules, anchoring to cationic side chains via their sulfonate moiety .

Mode of Action

In the crystal structure of the compound, the molecules are linked by intermolecular c-h⋯o hydrogen bonds, forming a chain along the a axis . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering their structure or function .

Biochemical Pathways

It’s known that sulfonated compounds like phenyl naphthalene-2-sulfonate can be involved in various biochemical reactions, including desulfonations .

Result of Action

The compound’s ability to form hydrogen bonds suggests it could potentially alter the structure or function of its targets .

Action Environment

The action of Phenyl naphthalene-2-sulfonate can be influenced by various environmental factors. For instance, the compound’s fluorescence properties are known to be environmentally sensitive .

安全和危害

未来方向

属性

IUPAC Name |

phenyl naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3S/c17-20(18,19-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZOVRCWZOIZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627290 | |

| Record name | Phenyl naphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl naphthalene-2-sulfonate | |

CAS RN |

62141-80-4 | |

| Record name | Phenyl naphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

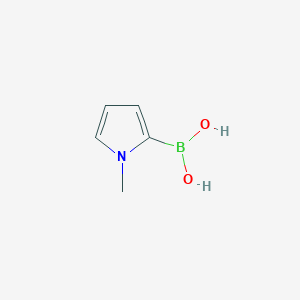

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1612940.png)

![7-Amino-1H-[1,8]naphthyridin-2-one sulfate](/img/structure/B1612946.png)